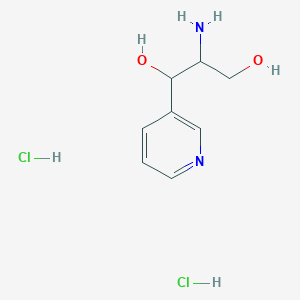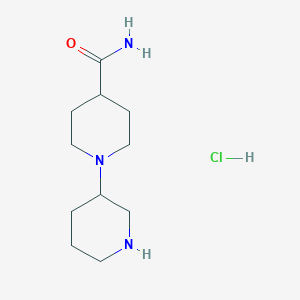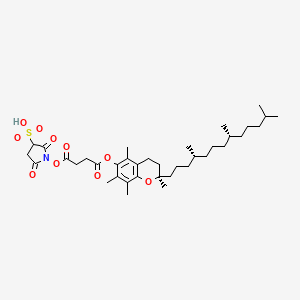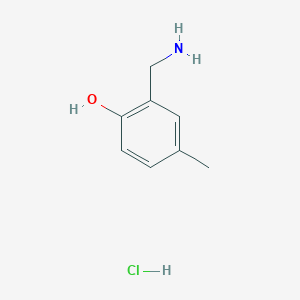
Phthalic acid, bis-2-ethoxyethyl ester D4
Overview
Description
“Phthalic acid, bis-2-ethoxyethyl ester D4” is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol . It is a diester and a phthalate ester .
Synthesis Analysis
The synthesis of “Phthalic acid, bis-2-ethoxyethyl ester D4” involves the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol .
Molecular Structure Analysis
The molecular formula of “Phthalic acid, bis-2-ethoxyethyl ester D4” is C16H22O6 . The exact mass is 314.16674540 g/mol and the monoisotopic mass is also 314.16674540 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of “Phthalic acid, bis-2-ethoxyethyl ester D4” is 314.37 g/mol . It has a topological polar surface area of 71.1 Ų .
Scientific Research Applications
Environmental Monitoring
Phthalic acid esters (PAEs) like BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 are widely used as plasticizers and have been detected in various environmental matrices. Their presence in the environment is of concern due to potential hazards to ecosystem functioning and public health . The compound’s isotopically labeled form, D4, is particularly useful in environmental studies as an internal standard for accurate quantification of PAEs in complex samples using techniques like GC–MS/MS .
Food Safety Analysis
In the food industry, monitoring the levels of PAEs is crucial due to their potential health risks. The D4-labeled version of BIS(2-ETHOXYETHYL) PHTHALATE can serve as a reliable standard in analytical methods such as modified QuEChERS coupled with GC–MS/MS to determine the concentration of PAEs in fermented grains and other food products . This ensures the control of plasticizer pollution in food items.
Toxicology and Risk Assessment
The D4 derivative of BIS(2-ETHOXYETHYL) PHTHALATE is used in toxicological studies to assess the genotoxicity of phthalates. Transgenic rodents carrying reporter genes can be exposed to this compound to detect organ-specific in vivo genetic alterations, which are crucial for cancer risk assessment .
Biological Activity Studies
Research has shown that PAEs possess allelopathic, antimicrobial, insecticidal, and other biological activities. These properties might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress. The D4-labeled compound can be used to trace and study these activities in natural sources, such as plant exudates and essential oils .
Material Science
In material science, BIS(2-ETHOXYETHYL) PHTHALATE-D4 can be used as a reference material to characterize the presence of phthalates in polymers and plastics. This helps in understanding the migration of plasticizers from materials to the environment or food products .
Pharmaceutical Research
Phthalates like BIS(2-ETHOXYETHYL) PHTHALATE are often used as excipients in pharmaceutical formulations. The D4-labeled compound can be employed in the development and validation of analytical methods for the quantification and study of the stability of phthalates in pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting multiple biological processes .
Biochemical Pathways
Phthalic acid, bis-2-ethoxyethyl ester D4 may affect various biochemical pathwaysSimilar compounds have been found to influence metabolic pathways and molecular mechanisms of certain bacterial isolates .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Similar compounds have been found to have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phthalic acid, bis-2-ethoxyethyl ester D4. For instance, the compound’s action can be influenced by the presence of other substances, temperature, pH, and other environmental conditions .
properties
IUPAC Name |
bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKYMNRQXYPJHL-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334580 | |
| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalic acid, bis-2-ethoxyethyl ester D4 | |
CAS RN |
1398066-12-0 | |
| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)



![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)




methyl-lambda6-sulfanone](/img/structure/B1384073.png)